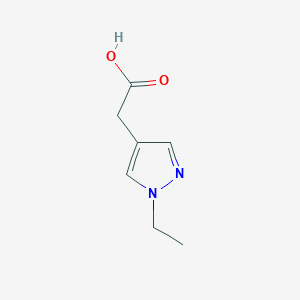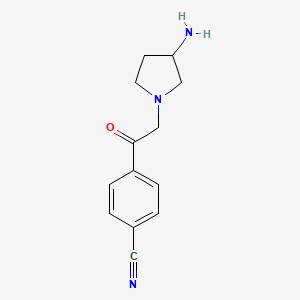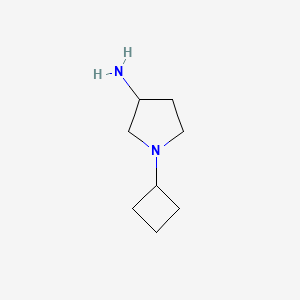![molecular formula C9H12N6 B1491673 7-(azidometil)-1-etil-6-metil-1H-imidazo[1,2-b]pirazol CAS No. 2098140-13-5](/img/structure/B1491673.png)
7-(azidometil)-1-etil-6-metil-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H12N6 and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina
Los derivados de pirazol, incluido el “7-(azidometil)-1-etil-6-metil-1H-imidazo[1,2-b]pirazol”, se han utilizado ampliamente en el campo médico . Exhiben diversas actividades biológicas, como propiedades antituberculosas, antimicrobianas, antifúngicas, antiinflamatorias, anticancerígenas y antidiabéticas .
Agricultura
Los pirazoles tienen un estatus privilegiado como marcos versátiles en varios sectores de la industria química, incluida la agricultura . Se pueden utilizar en el desarrollo de nuevos pesticidas y herbicidas.
Síntesis Química
Los derivados de pirazol son muy valiosos en la síntesis orgánica . Los métodos para su síntesis abarcan desde la utilización de catalizadores de metales de transición y reacciones de fotorreducción hasta el empleo de procesos multicomponentes de una sola etapa, reactivos novedosos y tipos de reacción innovadores .
Detección y Sensibilización
Se han informado sondas de nanopartículas de pirazolina, que están relacionadas con los pirazoles, para la detección/sensibilización de iones Hg 2+ . Los sensores derivados de piridinil pirazolina y benzimidazolil pirazol son más selectivos y sensibles hacia iones Zn 2+ y Fe 3+ respectivamente .
Monitoreo Ambiental
Se han informado marcos orgánicos metálicos (MOF) derivados de pirazol para el monitoreo ambiental . Estos marcos se pueden utilizar para la detección y eliminación de contaminantes del medio ambiente.
Imágenes Biológicas
Estas sondas fueron aplicables en los campos de la imagen biológica, el etiquetado de fármacos, la detección de células poco saludables y la clasificación de orgánulos subcelulares . Esto los convierte en herramientas valiosas en la investigación biomédica y el diagnóstico.
Ciencia de los Materiales
Los compuestos que contienen pirazol representan una de las familias más influyentes de N -heterociclos debido a su probada aplicabilidad y versatilidad como intermedios de síntesis en la preparación de productos químicos relevantes en los campos biológico, fisicoquímico, de la ciencia de los materiales e industrial .
Aplicaciones Industriales
Se pueden formar estructuras más complejas con varios ejemplos relevantes a partir de ellas . Por lo tanto, sintetizar derivados de pirazol de manera eficiente y selectiva es un área importante de la química orgánica .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include this compound, have been found to interact with a variety of targets, including estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole can alter the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro has been associated with alterations in cellular metabolism and gene expression profiles .
Dosage Effects in Animal Models
The effects of 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities or toxicities .
Transport and Distribution
The transport and distribution of 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by ABC transporters and localized within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
7-(azidomethyl)-1-ethyl-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-3-14-4-5-15-9(14)8(6-11-13-10)7(2)12-15/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURCDNURTHISCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)



![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)


![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)
![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)
